Borapetoside E (CAS 151200-49-6) is a highly purified clerodane diterpenoid glucoside (C27H36O11, MW 536.6 g/mol) originally isolated from the stems of Tinospora crispa [1]. Commercially available as an amorphous powder with >98% HPLC purity, it exhibits reliable solubility in DMSO, pyridine, and methanol, making it highly processable for both in vitro assays and in vivo formulation . In the context of pharmaceutical procurement, Borapetoside E is prioritized as a high-value analytical standard and a dual-action bioactive reference compound for metabolic syndrome research, specifically distinguished by its simultaneous hypoglycemic and hypolipidemic properties [1].
Substituting Borapetoside E with crude Tinospora crispa extracts or generic antidiabetic drugs like metformin introduces significant experimental variability and mechanistic gaps. Crude extracts contain a mixture of borapetosides (A-F) that have divergent mechanisms—for instance, Borapetoside C primarily drives peripheral glucose utilization, which confounds assays specifically targeting lipid-induced insulin resistance [1]. Furthermore, while generic biguanides effectively manage hyperglycemia, they often fail to adequately resolve the hepatic steatosis and SREBP-driven lipotoxicity that Borapetoside E specifically targets [1]. Consequently, buyers requiring a precise, single-molecule modulator of the SREBP lipid biosynthesis pathway must procure purified Borapetoside E to ensure reproducible, mechanism-specific data.
In high-fat-diet (HFD)-induced obese mice models, Borapetoside E demonstrates comprehensive metabolic regulation. When compared head-to-head with the standard clinical biguanide Metformin, Borapetoside E not only markedly improves hyperglycemia and insulin resistance but also achieves comparable or superior reductions in hepatic steatosis and hyperlipidemia [1]. This dual efficacy in clearing lipid accumulation while restoring glycemic control distinguishes it from standard baseline treatments.
| Evidence Dimension | Resolution of HFD-induced hyperlipidemia and hepatic steatosis |
| Target Compound Data | Significant reduction in CHO, TG, and LDL-c levels with systemic improvement in oxygen consumption |
| Comparator Or Baseline | Metformin (standard positive control) |
| Quantified Difference | Comparable to or better than metformin in resolving combined hyperglycemia and lipotoxicity |
| Conditions | HFD-induced type 2 diabetic obese mice, evaluated biochemically and histologically |
Buyers developing advanced in vivo models for diet-induced obesity should procure Borapetoside E as a premium positive control that outperforms standard biguanides in lipid-driven metabolic dysfunction.
While multiple clerodane diterpenoids from Tinospora crispa exhibit antidiabetic properties, their mechanisms diverge significantly. Borapetoside C primarily increases peripheral glucose utilization via the GLUT2 pathway. In contrast, Borapetoside E specifically targets lipotoxicity by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) [1]. This targeted downregulation of SREBP and downstream lipogenic genes specifically positions Borapetoside E as a dual-action hypolipidemic and hypoglycemic agent, unlike its closely related analog.
| Evidence Dimension | Primary metabolic pathway targeting |
| Target Compound Data | Inhibits SREBP expression and downregulates lipid biosynthesis genes |
| Comparator Or Baseline | Borapetoside C (acts primarily via insulin receptor/GLUT2 pathway) |
| Quantified Difference | Borapetoside E provides direct transcriptional suppression of lipogenesis, addressing the root cause of lipid-induced insulin resistance |
| Conditions | Liver and adipose tissue gene expression analysis in obese mice |
For procurement in lipotoxicity and lipid-metabolism research, Borapetoside E is the required analog over Borapetoside C due to its specific SREBP-inhibitory action.
The utility of Borapetoside E in molecular pharmacology is driven by its quantifiable impact on insulin signaling proteins. Administration of Borapetoside E to HFD-induced obese mice results in a significant enhancement of AKTSer473 and GSK3β phosphorylation in both liver and skeletal muscle tissues compared to vehicle-treated controls [1]. This robust upregulation of key insulin signaling nodes provides a highly reproducible molecular readout for researchers evaluating novel insulin sensitizers.
| Evidence Dimension | AKTSer473 and GSK3β phosphorylation levels |
| Target Compound Data | Significant enhancement of p-AKTSer473 and p-GSK3β |
| Comparator Or Baseline | Vehicle-treated HFD mice |
| Quantified Difference | Marked restoration of phosphorylation to functional signaling levels |
| Conditions | In vivo protein expression analysis in liver and skeletal muscles after twice-daily administration |
Provides a reliable, validated positive control for in vitro and in vivo assays measuring the restoration of insulin receptor downstream signaling.
For laboratory procurement, the processability of a reference standard directly impacts assay reproducibility. Borapetoside E is supplied at >98% HPLC purity and exhibits broad solubility in standard laboratory solvents, including DMSO, methanol, and ethanol . Compared to crude lipophilic fractions or poorly soluble aglycone diterpenoids, the defined glycosidic structure of Borapetoside E ensures rapid, uniform dissolution. This prevents precipitation artifacts during the preparation of dosing vehicles for intraperitoneal injections and ensures sharp, reproducible peaks in LC-MS/MS analytical workflows.
| Evidence Dimension | Solubility and formulation stability |
| Target Compound Data | Complete solubility in DMSO and methanol; >98% HPLC purity |
| Comparator Or Baseline | Crude lipophilic plant extracts and aglycone diterpenoids |
| Quantified Difference | Eliminates precipitation-induced dosing variability and chromatographic peak broadening |
| Conditions | Standard in vitro assay preparation and in vivo dosing vehicle formulation |
Procurement of high-purity Borapetoside E ensures seamless integration into mainstream high-throughput screening and analytical workflows without the handling bottlenecks associated with crude extracts.
Due to its specific suppression of sterol regulatory element-binding proteins (SREBPs), Borapetoside E serves as a highly effective positive control for screening assays aimed at discovering novel inhibitors of lipid biosynthesis and lipotoxicity [1].
Because its efficacy in clearing hepatic lipid accumulation is comparable to or better than metformin, it functions as a validated benchmark in in vivo diet-induced obesity and non-alcoholic fatty liver disease (NAFLD) models [1].
As a structurally distinct clerodane diterpenoid with a defined C-12 configuration, Borapetoside E is a critical QA/QC reference standard for the chromatographic profiling and standardization of Tinospora crispa extracts in the nutraceutical industry [1].